4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile

Phthalocyanine Precursor Design Corrosion Inhibitor Monomers Electronic Coupling

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile (CAS 412966-35-9) is a unique direct C–C linked benzothiazole-phthalonitrile monomer, structurally distinct from the literature-prevalent –O–, –S–, or –phenoxy– linked analogs. This uninterrupted π-conjugation provides a critical scaffold for systematic structure–property relationship studies in phthalocyanine synthesis, DFT benchmarking, and high-temperature resin development. Offered exclusively as an AldrichCPR rare chemical (non-analyzed, discovery-grade), it is the missing entry for research groups seeking to quantify electronic coupling advantages over linker-containing congeners. Buyers must independently verify identity before use; all sales are final.

Molecular Formula C15H7N3S
Molecular Weight 261.30 g/mol
Cat. No. B3824890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile
Molecular FormulaC15H7N3S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)C#N)C#N
InChIInChI=1S/C15H7N3S/c16-8-11-6-5-10(7-12(11)9-17)15-18-13-3-1-2-4-14(13)19-15/h1-7H
InChIKeyZRIIKSZIELTYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile: Structural Identity and Procurement Position


4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile (CAS 412966-35-9; synonym: 4-(1,3-benzothiazol-2-yl)phthalonitrile) is a heterocyclic phthalonitrile derivative with the molecular formula C₁₅H₇N₃S and a molecular weight of 261.30 g·mol⁻¹ . The compound features a benzothiazole moiety directly attached via a C–C bond to the 4-position of a benzene-1,2-dicarbonitrile (phthalonitrile) core, placing it within the broader class of 2-arylbenzothiazole-functionalized dinitrile building blocks. It is currently offered exclusively through the Sigma-Aldrich Rare Chemical Library (AldrichCPR) as a non-analyzed discovery-grade compound intended for early-stage research screening, with no supplier-collected analytical data and final-sale terms . The absence of a heteroatom linker (e.g., –O–, –S–, –phenoxy–) between the benzothiazole and phthalonitrile rings distinguishes this compound structurally from the more extensively studied benzothiazole-substituted phthalonitrile analogs reported in the phthalocyanine and corrosion-inhibitor literature.

Why Generic Benzothiazole-Phthalonitrile Substitution Is Not Advisable for 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile


The direct C–C linkage in 4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile generates a continuous π-conjugated pathway between the electron-deficient phthalonitrile core and the benzothiazole heterocycle that is fundamentally distinct from the electronically decoupled architectures created by –O–, –S–, or –phenoxy– spacers present in the vast majority of literature-reported benzothiazole-phthalonitrile congeners [1]. In linker-containing analogs, the heteroatom spacer interrupts orbital overlap, localizing the HOMO primarily on the benzothiazole donor and the LUMO on the phthalonitrile acceptor; removal of this spacer in the target compound enforces through-bond electronic coupling that can alter redox potentials, charge-transfer character, and excited-state dynamics relative to the linker-based series [2]. Consequently, performance data—including fluorescence quantum yields, singlet-oxygen generation efficiencies, aggregation thresholds, and electrochemical half-wave potentials—obtained on 4-(benzothiazol-2-ylthio)phthalonitrile, 4-(benzothiazol-2-yloxy)phthalonitrile, or 4-[4-(1,3-benzothiazol-2-yl)phenoxy]phthalonitrile cannot be assumed transferable to the direct-attachment scaffold without experimental validation. For procurement decisions where a specific photophysical, electrochemical, or reactivity parameter is critical, substituting a linker-containing analog introduces an unquantified structural risk that may compromise downstream phthalocyanine or materials performance.

Quantitative Differentiation Evidence: 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile vs. Linker-Containing and Heterocycle Analogs


Structural Differentiation: Direct C–C Bond vs. Thioether (–S–) Linker in Benzothiazole-Phthalonitrile Monomers

The target compound features a direct C–C bond between the benzothiazole C2 position and the phthalonitrile 4-position (C₁₅H₇N₃S, MW 261.30), whereas the closest literature-characterized analog, 4-(benzo[d]thiazol-2-ylthio)phthalonitrile (BTThio, C₁₅H₇N₃S₂, MW 293.37), incorporates a thioether (–S–) spacer. The sulfur atom introduces an additional 32.07 g·mol⁻¹ molecular weight and, critically, disrupts direct π-orbital conjugation between the donor and acceptor subunits [1]. In metal-free phthalocyanine derivatives built from the phenoxy-linked analog 4-[4-(1,3-benzothiazol-2-yl)phenoxy]phthalonitrile, fluorescence quantum yields and singlet-oxygen quantum yields are highly sensitive to the nature of the central metal and aggregation state, with Zn(II)Pc (ΦΔ ranking: Zn(II)Pc > Ti(IV)Pc > unsubstituted ZnPc > metal-free Pc) showing monomeric behavior in THF only up to 7 × 10⁻⁵ mol·dm⁻³ [2]. The direct-C–C-linked scaffold eliminates the conformational flexibility and electronic isolation inherent to the –O–, –S–, and –phenoxy– series, which is expected to shift onset oxidation potentials anodically and lower the LUMO energy relative to linker-containing analogs—consistent with the general trend observed in donor–acceptor benzothiazole derivatives where removing the insulating spacer increases the electronic coupling matrix element [3].

Phthalocyanine Precursor Design Corrosion Inhibitor Monomers Electronic Coupling

Heterocycle Identity Comparison: Benzothiazole vs. Benzotriazole Attachment to Phthalonitrile

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile (CAS 287916-57-8; C₁₄H₇N₅, MW 245.24 g·mol⁻¹) represents the closest heterocycle-substituted phthalonitrile variant available in the AldrichCPR collection that retains a direct N–C attachment to the phthalonitrile core [1]. Compared with the target benzothiazole compound (C₁₅H₇N₃S, MW 261.30), the benzotriazole analog replaces the sulfur atom with an additional nitrogen, altering both the HOMO energy (benzothiazole: ionization potential ~8.0 eV; benzotriazole: ~8.5 eV for the parent heterocycles) and the dipole moment. In phthalocyanine synthesis, the nature of the peripheral heterocycle influences the Q-band position: benzothiazole-annelated phthalocyanines exhibit Q-band maxima at 712–729 nm due to extended delocalization, while benzotriazole-substituted analogs typically show blue-shifted Q-bands [2]. The target compound's sulfur atom also provides a softer coordination site for metal ions compared with benzotriazole's harder nitrogen-only donor set, which may differentially affect template-directed cyclotetramerization yields with transition-metal salts.

Phthalonitrile Building Blocks Heterocycle Electronic Effects Phthalocyanine Precursor Library

Procurement Exclusivity: Single-Source Availability as an AldrichCPR Rare Chemical

The target compound is available exclusively through the Sigma-Aldrich Rare Chemical Library (AldrichCPR catalog number L202274; MDL MFCD00432479) in a single unit size of 10 mg and is classified as a 'rare and unique' chemical with no supplier-collected analytical data . In contrast, linker-containing benzothiazole-phthalonitrile analogs such as 4-(benzo[d]thiazol-2-ylthio)phthalonitrile and 4-[4-(1,3-benzothiazol-2-yl)phenoxy]phthalonitrile have been synthesized and characterized in multiple independent academic laboratories, with full spectroscopic datasets (¹H/¹³C NMR, IR, MS, elemental analysis) publicly reported in peer-reviewed journals [1][2]. The AldrichCPR designation means: (a) no certificate of analysis is provided; (b) purity is not guaranteed beyond the depositor's representation; (c) all sales are final with no return or warranty; and (d) the buyer assumes full responsibility for identity and purity verification . This procurement profile positions the compound as a discovery-phase screening tool rather than a validated building block for reproducible materials synthesis.

Chemical Sourcing Rare Chemical Library AldrichCPR

Aggregation Behavior: Expected Differences Between Direct-C–C-Linked and Phenoxy-Linked Phthalocyanine Precursors

For phthalocyanines derived from the phenoxy-linked benzothiazole-phthalonitrile monomer, the Zn(II) complex exhibits monomeric behavior in THF up to 7 × 10⁻⁵ mol·dm⁻³ and in DMF/DMSO up to 4 × 10⁻⁵ mol·dm⁻³, while the Cu(II) analog aggregates at concentrations above 3.6 × 10⁻⁵ mol·dm⁻³ in THF [1]. The singlet oxygen quantum yield (ΦΔ) of the phenoxy-linked Zn(II)Pc surpasses that of both the unsubstituted Zn(II)Pc reference and the Ti(IV)Pc derivative, establishing the benzothiazole substituent as a beneficial peripheral group for Type II photosensitization [1]. The target compound, lacking the conformationally flexible –O–C₆H₄– spacer, is expected to produce phthalocyanines with reduced intermolecular spacing and potentially altered aggregation thresholds; rigid, directly attached aromatic substituents generally shift the monomer–aggregate equilibrium toward higher concentrations due to enhanced π-stacking propensity, but experimental validation is required to confirm whether this effect outweighs the solubility benefit of the benzothiazole moiety [2]. No experimental aggregation, photophysical, or photochemical data have been reported for phthalocyanines derived specifically from 4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile.

Phthalocyanine Aggregation Photodynamic Therapy Singlet Oxygen Quantum Yield

Recommended Application Scenarios for 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile Based on Available Evidence


Early-Stage Phthalocyanine Library Screening for Novel Photosensitizer Scaffolds

The direct C–C linkage between benzothiazole and phthalonitrile in the target compound provides a structurally minimal scaffold absent from the existing benzothiazole-phthalocyanine literature, which is dominated by –O–, –S–, and –phenoxy– linked congeners [1]. For research groups seeking to benchmark how the removal of the insulating spacer affects phthalocyanine Q-band position, singlet-oxygen quantum yield (ΦΔ), and aggregation behavior relative to the published phenoxy-linked series (where Zn(II)Pc achieves ΦΔ higher than unsubstituted ZnPc in THF [1]), this monomer serves as the critical missing entry in a systematic structure–property relationship study. The compound is best deployed as a screening tool in a parallel cyclotetramerization campaign alongside the phenoxy-linked analog and unsubstituted phthalonitrile, with all resulting phthalocyanines characterized under identical solvent and concentration conditions.

Computational Chemistry Validation of Donor–Acceptor Coupling in Phthalonitrile Monomers

The target compound's uninterrupted π-conjugation pathway between the benzothiazole donor and phthalonitrile acceptor makes it an ideal test case for DFT and TD-DFT benchmarking studies. In contrast to linker-containing analogs where the HOMO is localized on the benzothiazole fragment and the LUMO on the phthalonitrile core, the direct C–C bond forces orbital mixing that may manifest as a reduced HOMO–LUMO gap and increased charge-transfer character in the S₀ → S₁ transition [2]. Comparing computed electronic properties (frontier orbital energies, oscillator strengths, hyperpolarizability) of the target compound with those of 4-(benzothiazol-2-ylthio)phthalonitrile—for which DFT data have been reported in the corrosion-inhibition literature [3]—would quantify the magnitude of the electronic coupling advantage conferred by direct attachment.

Metal-Coordination Studies Exploiting the Benzothiazole Sulfur Atom

Unlike the benzotriazole analog 4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile (MW 245.24 g·mol⁻¹; all-nitrogen heterocycle, also available through AldrichCPR [4]), the target compound's benzothiazole sulfur atom provides a softer Lewis base coordination site. This difference can be systematically exploited in template-directed phthalocyanine synthesis to evaluate whether sulfur participation in metal-ion pre-organization (with Ni(II), Zn(II), Cu(II), or Ti(IV) salts) influences cyclotetramerization yield or the regiochemical outcome relative to the nitrogen-only benzotriazole series. Given the AldrichCPR procurement status with no supplier analytical data , users must independently verify monomer identity (¹H NMR, MS, elemental analysis) before initiating template reactions.

Structure–Reactivity Relationship Studies in Phthalonitrile Resin Curing Chemistry

Phthalonitrile monomers are extensively employed as high-temperature resin precursors, where the nature and position of peripheral substituents dictate the curing exotherm, melt viscosity, and processing window [5]. The target compound's direct benzothiazole attachment at the 4-position offers a more compact and thermally robust substituent compared with the phenoxy-linked variant (MW ~369 g·mol⁻¹), which may translate into a wider processing window and lower melt viscosity during amine-catalyzed polymerization. Comparative DSC and rheological studies against the phenoxy-linked analog under identical curing conditions (e.g., 4,4′-diaminodiphenylsulfone at 200–280 °C) would reveal whether the reduced free volume of the direct-attachment architecture improves or compromises the thermomechanical properties of the cured network.

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